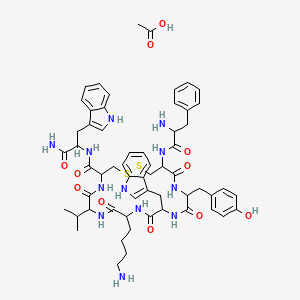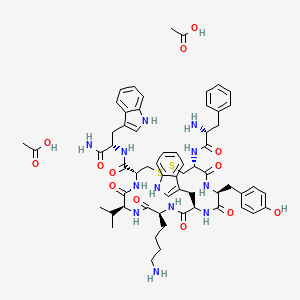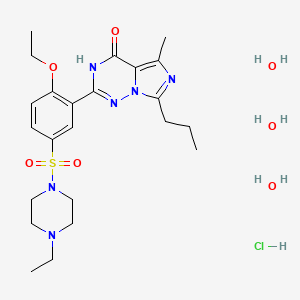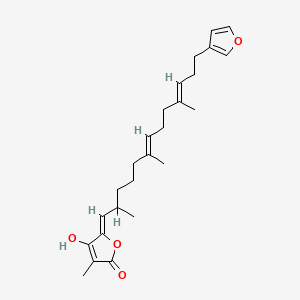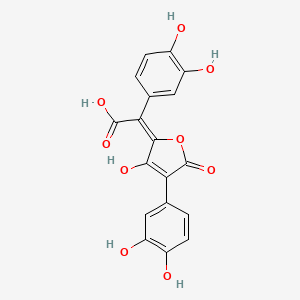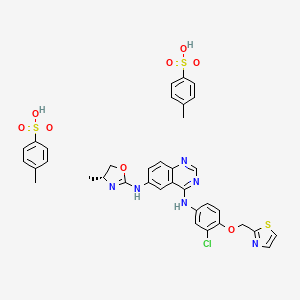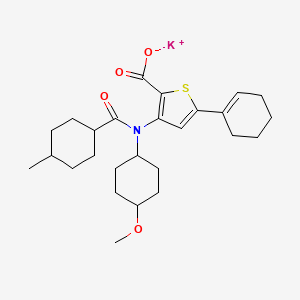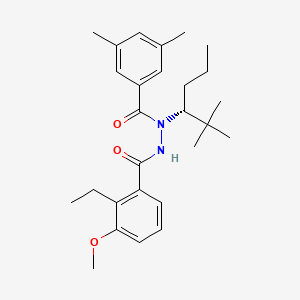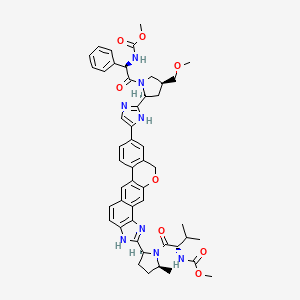
VPC32183
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VPC32183 is a competitive antagonist at the LPA1 and LPA3 receptors. VPC32183 is devoid of agonist activity at the human LPA1, LPA2 and LPA3 receptors, and, presumably, at other mammalian LPA receptors.
Aplicaciones Científicas De Investigación
Persuasive Health and Wellbeing Applications
The concept of value propositions (VPs) in health and wellbeing applications, particularly in persuasive applications that aim to change users' behaviors and attitudes, has garnered significant attention. VPs may enhance the efficacy of these applications, though evidence on VPs in this context is limited. Research in this area proposes key VPs for persuasive health and wellbeing applications, which, when integrated into the applications, may enhance their long-term efficacy (Haque et al., 2018).
Communication Strategies in Scientific Uncertainty
Communicating scientific uncertainty, especially regarding public health threats, is ethically desirable but presents challenges. It can promote avoidance of choices with unknown probabilities, a phenomenon known as “ambiguity aversion.” A study examining this phenomenon found that ambiguity-averse responses vary with health literacy and are influenced by perceptions of vaccine effectiveness, disease likelihood, and severity. This highlights the intricate balance needed in communicating scientific uncertainty and the potential impact on public behavior and decision-making (Han et al., 2018).
Scientific Software Testing Challenges
Scientific software is crucial for critical decision-making, such as climate modeling and research publications. However, testing these software systems presents unique challenges due to the nature of scientific software and cultural differences between scientific and software engineering communities. These challenges include oracle problems and the inseparability of code and the model it implements. Despite these challenges, methods like code clone detection can improve the testing process, though specific challenges related to scientific software require further exploration and tailored solutions (Kanewala & Bieman, 2014).
Development and Challenges of Scientific Software
The development of scientific software is increasingly recognized as a distinct research area. A systematic mapping and bibliometrics study reviewed numerous papers to provide an overview of the challenges and techniques used in developing scientific software. While many software engineering techniques are utilized, there is a need for more research into the applicability and effectiveness of specific techniques, such as software maintenance, evolution, and project management, in the context of scientific software (Farhoodi et al., 2013).
Propiedades
Número CAS |
717110-61-7 |
|---|---|
Nombre del producto |
VPC32183 |
Fórmula molecular |
C33H51N2O6P |
Peso molecular |
602.75 |
Nombre IUPAC |
(R)-2-oleamido-3-(4-(pyridin-3-ylmethoxy)phenyl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C33H51N2O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(36)35-31(28-41-42(37,38)39)25-29-20-22-32(23-21-29)40-27-30-18-17-24-34-26-30/h9-10,17-18,20-24,26,31H,2-8,11-16,19,25,27-28H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t31-/m1/s1 |
Clave InChI |
KMTDWYLEJRZIJN-HWNQJZBBSA-N |
SMILES |
O=P(O)(OC[C@H](NC(CCCCCCC/C=C\CCCCCCCC)=O)CC1=CC=C(OCC2=CC=CN=C2)C=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VPC32183, VPC 32183, VPC-32183 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



